molecular formula C19H26NO7+ B1680559 Retusamine CAS No. 6883-16-5

Retusamine

Cat. No. B1680559
CAS RN: 6883-16-5
M. Wt: 380.4 g/mol
InChI Key: ZNDNHSZHGPQSBN-STLRDIDYSA-N
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Description

Retusamine is a natural product derived from the herbs of Crotalaria pallida . It is classified as a pyrrolizidine alkaloid .


Molecular Structure Analysis

Retusamine has a molecular formula of C19H25NO7 . Its exact mass is 380.17 and its molecular weight is 380.410 . The elemental composition includes Carbon (59.99%), Hydrogen (6.89%), Nitrogen (3.68%), and Oxygen (29.44%) .


Physical And Chemical Properties Analysis

Retusamine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Alkaloid Composition and Phytochemistry

  • Alkaloid Content in Crotalaria retusa L.: Research has identified retusamine as one of the alkaloids present in Crotalaria retusa L., alongside other alkaloids such as monocrotaline and retronecine N-oxide. The study highlights the varied composition of alkaloids in different specimens of the plant, including the identification of retusamine (Culvenor & Smith, 1957).

Pharmacological and Medicinal Applications

  • Anti-Diabetic Potential: The leaves of Sida rhombifolia ssp. retusa have been investigated for their in vitro amylase inhibitory activity, indicating potential applications in managing carbohydrate metabolism and diabetes (Poojari et al., 2009).
  • Ethno-Medicinal Uses and Toxicity Knowledge: Crotalaria retusa L. has been studied for its uses in traditional medicine, particularly for treating infectious and psychotropic diseases. However, a lack of awareness about the plant's potential toxicity among herbalists and traditional healers has been noted (Rouamba et al., 2018).

Antioxidant and Anti-Inflammatory Properties

  • Antioxidant Activity in Sida rhombifolia: The ethanol extract of Sida rhombifolia ssp. retusa has been evaluated for its antioxidant capacity. This includes the plant's potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting its role as a natural source of antioxidants (Dhalwal et al., 2007).

Hypoglycemic and Hypolipidemic Effects

  • Effects in Diabetic Induced Animals: The study of Sida rhombifolia ssp. retusa extract in diabetic induced animals has shown promising results in reducing plasma glucose levels and demonstrating hypolipidemic effects, supporting its traditional use in diabetes treatment (Dhalwal et al., 2010).

Potential for Development of Biopharmaceutical Products

  • Phytochemical Profiles and Biological Activities: Crotalaria retusa L. has been evaluated for its α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. This suggests its potential for developing novel biopharmaceutical, nutraceutical, and cosmetical products (Sinan et al., 2020).

Anti-Diabetic and Glycemic Regulation Effects

  • Glycemic Effects in Rats: An aqueous extract of Crotalaria retusa L. showed hypoglycemic and antihyperglycemic properties in normoglycemic and glucose-overloaded rats. This supports the traditional medicinal use of this plant for diabetes treatment (Goh et al., 2022).

Safety and Hazards

Users should avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNHSZHGPQSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NO7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988530
Record name 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retusamine

CAS RN

6883-16-5
Record name Retusamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is retusamine and where is it found?

A1: Retusamine is an alkaloid found in the plant Crotalaria retusa L. Along with retusamine, researchers have identified other alkaloids in this plant, including monocrotaline, retronecine N-oxide, and retusine. [] The ratio of alkaloids present as N-oxides can vary significantly between different Crotalaria retusa L plants. []

Q2: What is the chemical structure of retusamine?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of retusamine, they offer crucial insights into its structure. Research confirms that retusamine is composed of a base structure called otonecine, linked to a specific acid. [] Hydrolyzing retusamine yields 2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone, also known as dihydroanhydromonocrotalic acid. [] This indicates that retusamine is an ester alkaloid formed by the combination of otonecine and dihydroanhydromonocrotalic acid.

Q3: What research has been done on the three-dimensional structure of retusamine?

A3: Scientists have successfully crystallized derivatives of retusamine to study its three-dimensional structure. [] Specifically, the crystal structure of retusamine α'-bromo-d-camphor-trans-π-sulphonate monohydrate has been determined. [] This type of analysis helps visualize the spatial arrangement of atoms within the molecule, providing valuable information about its potential interactions and reactivity.

Q4: Are there any known analytical methods for identifying and characterizing retusamine?

A4: While the provided abstracts don't delve into specific analytical techniques, the isolation of retusamine from Crotalaria retusa L suggests the use of extraction and purification methods like chromatography. [] Further characterization likely involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and determine its structure.

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